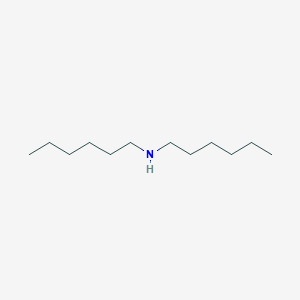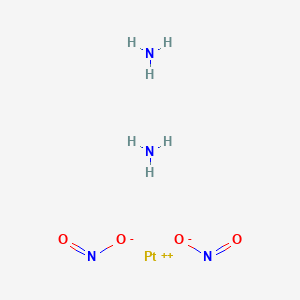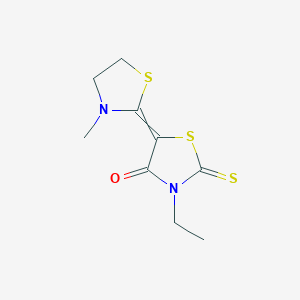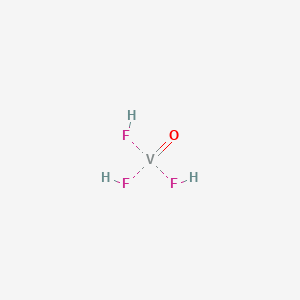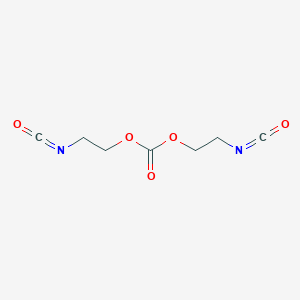
Ethanol, 2-isocyanato-, carbonate (2:1) (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-isocyanato-, carbonate (2:1) (ester) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) is not well understood. However, it is believed that this compound can undergo hydrolysis in the presence of water to form 2-isocyanatoethyl methacrylate and ethanol carbonate. This reaction can be catalyzed by various catalysts, including acids and bases.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)). However, it has been reported that this compound can cause skin irritation and respiratory problems in humans. Therefore, proper safety precautions should be taken when handling this compound.
実験室実験の利点と制限
Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has several advantages for lab experiments, including its ability to form stable coatings and adhesives, its biocompatibility, and its potential for drug delivery applications. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)). One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of new applications for this compound in fields such as tissue engineering, drug delivery, and materials science. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
合成法
Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) is synthesized through the reaction of 2-isocyanatoethyl methacrylate with ethanol carbonate in the presence of a catalyst. This reaction results in the formation of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) as a white crystalline solid.
科学的研究の応用
Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has been studied for its potential applications in various fields, including material science, biomedical engineering, and polymer chemistry. In material science, this compound has been used to synthesize polyurethane coatings, adhesives, and foams. In biomedical engineering, ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has been used to develop biocompatible materials for tissue engineering and drug delivery. In polymer chemistry, this compound has been used to synthesize functionalized polymers for various applications.
特性
CAS番号 |
13025-29-1 |
|---|---|
製品名 |
Ethanol, 2-isocyanato-, carbonate (2:1) (ester) |
分子式 |
C7H8N2O5 |
分子量 |
200.15 g/mol |
IUPAC名 |
bis(2-isocyanatoethyl) carbonate |
InChI |
InChI=1S/C7H8N2O5/c10-5-8-1-3-13-7(12)14-4-2-9-6-11/h1-4H2 |
InChIキー |
DZYFUUQMKQBVBY-UHFFFAOYSA-N |
SMILES |
C(COC(=O)OCCN=C=O)N=C=O |
正規SMILES |
C(COC(=O)OCCN=C=O)N=C=O |
その他のCAS番号 |
13025-29-1 |
ピクトグラム |
Irritant |
同義語 |
Bis(2-isocyanatoethyl) carbonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



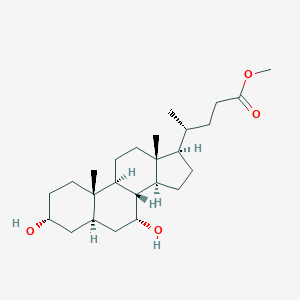

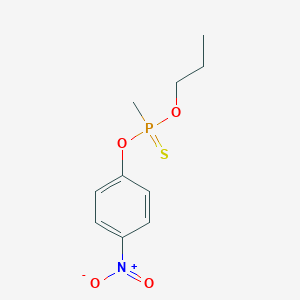
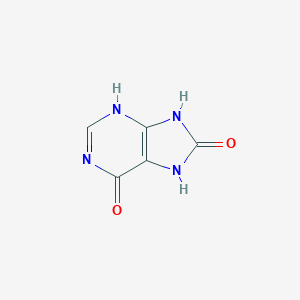


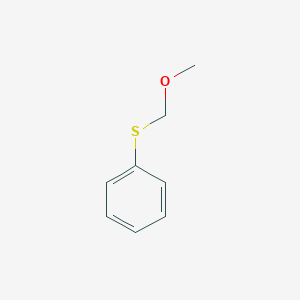
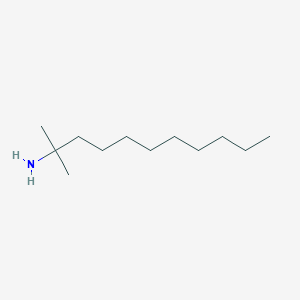
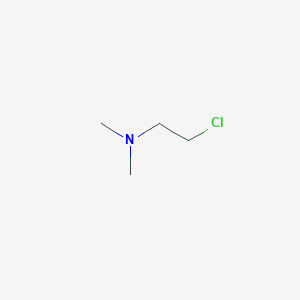
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
